molecular formula C18H14ClN3O3 B11394714 N-(5-chloro-2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11394714
M. Wt: 355.8 g/mol
InChI Key: TZXHDTYTDQTNNC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazine derivatives This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, along with a pyridazine ring fused with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-methoxyaniline with benzoyl chloride to form an intermediate, which is then subjected to cyclization with hydrazine hydrate to yield the desired dihydropyridazine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxy group instead of a methoxy group.

    N-(5-chloro-2-methoxyphenyl)benzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of a chloro and methoxy group on the phenyl ring, along with the dihydropyridazine and carboxamide functionalities

Properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C18H14ClN3O3/c1-25-16-8-7-12(19)11-14(16)20-18(24)17-15(23)9-10-22(21-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,24)

InChI Key

TZXHDTYTDQTNNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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